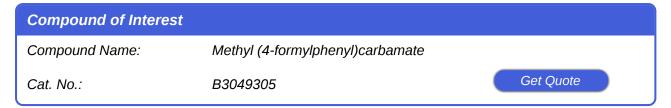


Spectroscopic Confirmation of Methyl (4formylphenyl)carbamate: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for the confirmation of the chemical structure of **methyl (4-formylphenyl)carbamate**. Due to the limited availability of direct experimental spectra for this specific compound, this guide leverages predicted spectroscopic data and compares it with experimental data from structurally similar analogs. This approach provides a robust framework for researchers to confirm the synthesis and purity of **methyl (4-formylphenyl)carbamate**.

Spectroscopic Data Comparison

The structural confirmation of an organic molecule like **methyl** (4-formylphenyl)carbamate relies on the unique fingerprints generated by various spectroscopic techniques. This section presents a comparative analysis of predicted data for the target molecule against experimental data from key structural analogs.

Table 1: ¹H NMR Data (Chemical Shift δ [ppm])



Compound Name	Aromatic Protons (ortho to - CHO)	Aromatic Protons (ortho to - NHCOO)	-NH Proton	-OCH₃ Proton	-CHO Proton
Methyl (4- formylphenyl) carbamate (Predicted)	~7.85 (d)	~7.60 (d)	~8.50 (s, br)	~3.78 (s)	~9.90 (s)
Methyl phenylcarba mate (Experimental)	7.38-7.29 (m)	7.06 (t)	6.79 (s, br)	3.77 (s)	N/A
Ethyl N-(4- methylphenyl)carbamate (Experimental)	7.25 (d)	7.08 (d)	6.65 (s, br)	N/A	N/A

Table 2: ^{13}C NMR Data (Chemical Shift δ [ppm])



Compo und Name	C=O (Carba mate)	C=O (Aldehy de)	Aromati c C (quatern ary, attache d to - NH)	Aromati c C (quatern ary, attache d to - CHO)	Aromati c CH (ortho to - CHO)	Aromati c CH (ortho to -NH)	-ОСН₃
Methyl (4- formylph enyl)carb amate (Predicte d)	~153.5	~191.0	~143.0	~133.0	~130.0	~118.0	~52.5
Methyl phenylca rbamate (Experim ental)	154.2	N/A	138.1	N/A	129.1	123.4, 118.8	52.3
Ethyl N- (4- methylph enyl)carb amate (Experim ental)	153.8	N/A	135.4	132.8	129.8	119.1	N/A

Table 3: Key IR Absorption Frequencies (cm $^{-1}$)



Compound Name	N-H Stretch	C=O Stretch (Carbamate)	C=O Stretch (Aldehyde)	C-O Stretch
Methyl (4- formylphenyl)car bamate (Predicted)	~3300	~1730	~1700	~1220
Methyl phenylcarbamate (Experimental)	3310	1735	N/A	1230
4-Methylphenyl carbamate (Experimental)	3390-3339	1700	N/A	1216[1]

Table 4: Mass Spectrometry Data (m/z)

Compound Name	Molecular Ion [M]+	Key Fragment lons
Methyl (4- formylphenyl)carbamate (Predicted)	179	148, 120, 92
Methyl phenylcarbamate (Experimental)	151	93, 65
Ethyl N-(4- methylphenyl)carbamate (Experimental)	179	135, 107, 77

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation available.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
 Ensure the sample is fully dissolved.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., Bruker, Jeol) with a proton frequency of at least 300 MHz.
- ¹H NMR Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45 degree pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
 - Collect a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
- 13C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-250 ppm,
 a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation:



- Solid Sample (KBr Pellet): Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
- Solid Sample (ATR): Place a small amount of the solid sample directly onto the diamond or germanium crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use an FT-IR spectrometer (e.g., PerkinElmer, Thermo Fisher).
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
 - Place the sample in the spectrometer and record the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

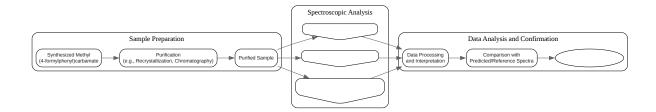
- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Utilize a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
- Data Acquisition:
 - \circ Direct Infusion: Introduce the sample solution directly into the ion source via a syringe pump at a low flow rate (e.g., 5-10 μ L/min).
 - LC-MS: Alternatively, inject the sample onto a liquid chromatography column to separate it from any impurities before it enters the mass spectrometer.



- Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Workflow and Logic Diagrams

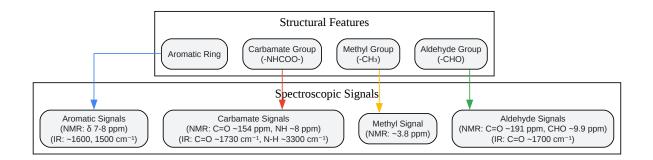
To visually represent the process of spectroscopic confirmation, the following diagrams are provided in the DOT language.



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Caption: Workflow for the spectroscopic confirmation of **methyl** (4-formylphenyl)carbamate.





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Caption: Relationship between structural features and expected spectroscopic signals.

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References

- 1. rsc.org [rsc.org]
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